molecular formula C17H18Cl2N2O B5593321 N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide

N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide

Cat. No.: B5593321
M. Wt: 337.2 g/mol
InChI Key: JOTLWXALLXCTLI-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide is a useful research compound. Its molecular formula is C17H18Cl2N2O and its molecular weight is 337.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0796186 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipathogenic Activity

Research into derivatives similar to N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide, specifically acylthioureas with N-phenyl substituents like 3,5-dichlorophenyl, has shown significant antipathogenic activity. These compounds demonstrate potential as novel antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).

Synthesis and Unique Properties

In a related field of study, compounds incorporating diethylamino groups, such as the reaction of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, have led to the synthesis of unique structures with potential for various applications. These compounds, including 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, exhibit interesting reactivities and properties (Nakayama, Akiyama, Sugihara, & Nishio, 1998).

Antitumor Activity

Oxorhenium(V) complexes derived from N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chlorides have shown remarkable antiproliferative effects in in vitro experiments. These complexes present a new avenue for the development of cancer treatments, with the potential for high biological activity not significantly influenced by the substitution of alkyl groups (Nguyen, Jegathesh, Maia, Deflon, Gust, Bergemann, & Abram, 2009).

Graft Polymerization Applications

Research into graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator has demonstrated the successful modification of cotton fabrics. This modification imparts antibacterial abilities to the fabrics, indicating potential applications in the development of antimicrobial materials (Hong, Liu, & Sun, 2009).

Herbicide Development

This compound derivatives have been identified as a new group of herbicides with activity against annual and perennial grasses, demonstrating potential utility in agricultural settings (Viste, Cirovetti, & Horrom, 1970).

Mechanism of Action

If the compound is a drug or pesticide, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards of a compound involve understanding its toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could involve potential applications of the compound, areas of research it could be useful in, and improvements that could be made to its synthesis .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)16-7-5-12(6-8-16)17(22)20-15-10-13(18)9-14(19)11-15/h5-11H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTLWXALLXCTLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.